2,4-Diisocyanato-5-methyl-bromobenzene
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Overview
Description
2,4-Diisocyanato-5-methyl-bromobenzene is a halogenated aromatic compound with the molecular formula C9H5BrN2O2. It belongs to the family of isocyanates, which are known for their high reactivity and wide range of applications in various fields, including the production of polyurethanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diisocyanato-5-methyl-bromobenzene typically involves the reaction of 2,4-diamino-5-methyl-bromobenzene with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to maintain the required temperature. The reaction mixture is continuously stirred, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Diisocyanato-5-methyl-bromobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas, carbamates, and polyurethanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Addition Reactions: Reagents include water, alcohols, and amines.
Major Products Formed
Ureas: Formed by the reaction of isocyanates with amines.
Carbamates: Formed by the reaction of isocyanates with alcohols.
Polyurethanes: Formed by the reaction of isocyanates with polyols.
Scientific Research Applications
2,4-Diisocyanato-5-methyl-bromobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and the development of new therapeutic agents.
Industry: Utilized in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 2,4-Diisocyanato-5-methyl-bromobenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the formation of polyurethanes and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Diisocyanato-1-methylbenzene: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
2,6-Diisocyanato-4-methyl-bromobenzene: Similar structure but with different positions of the isocyanate groups, leading to variations in reactivity and product formation.
Uniqueness
2,4-Diisocyanato-5-methyl-bromobenzene is unique due to the presence of both isocyanate and bromine functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
1-bromo-2,4-diisocyanato-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVHGKZBKJPGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55206-98-9 |
Source
|
Record name | 4-BROMO-6-METHYL-1,3-PHENYLENE DIISOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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